molecular formula C9H6FNO B2378621 8-Fluoro-4-hydroxyquinoline CAS No. 63010-71-9

8-Fluoro-4-hydroxyquinoline

Cat. No.: B2378621
CAS No.: 63010-71-9
M. Wt: 163.151
InChI Key: HTELWJVKZKSAQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Fluoro-4-hydroxyquinoline is a compound with the molecular formula C9H6FNO . It has a molecular weight of 163.15 g/mol . The compound is also known by other names such as 8-Fluoroquinolin-4-ol and 8-Fluoroquinolin-4 (1H)-one .


Synthesis Analysis

The synthesis of this compound has been described in various studies . One method involves the use of ETHYL 1,4-DIHYDRO-8-FLUORO-4-OXOQUINOLINE-3-CARBOXYLATE as a raw material .


Molecular Structure Analysis

The IUPAC name for this compound is 8-fluoro-1H-quinolin-4-one . The InChI string is InChI=1S/C9H6FNO/c10-7-3-1-2-6-8(12)4-5-11-9(6)7/h1-5H,(H,11,12) . The Canonical SMILES representation is C1=CC2=C(C(=C1)F)NC=CC2=O .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the retrieved sources, compounds containing the 8-hydroxyquinoline moiety are known to undergo numerous chemical reactions and structural modifications, such as electrophilic aromatic substitution, diazonium coupling, and molecular rearrangements .


Physical and Chemical Properties Analysis

This compound has a melting point of 278-282 °C and a predicted boiling point of 316.6±22.0 °C . The compound has a predicted density of 1.366±0.06 g/cm3 . It is a solid at room temperature .

Scientific Research Applications

Fluorescence-Based Sensor Arrays

8-Hydroxyquinoline-based ligands, including those with extended conjugated fluorophores like 8-Fluoro-4-hydroxyquinoline, have been optimized for use in fluorescence-based sensor arrays. These ligands provide turn-on and ratiometric signal outputs, useful for distinguishing between cationic analytes by changes in RGB signal, particularly in blue and green channels (Palacios et al., 2007).

Fluorogenic Properties and Complex Formation

This compound is known for its fluorogenic properties when complexed with metal ions, making it valuable for the detection, separation, and quantitative analysis of metal ions. For example, its complex with aluminum exhibits strong visible emission, useful in the fabrication of organic light-emitting diodes (Park et al., 2016).

Photoinduced Tautomerization and Solvation Effects

Research on 8-Hydroxyquinoline, including its fluorogenic versions, has shown that the lack of fluorescence in certain solvents and its low quantum yield in others can be explained by the photoinduced formation of a nonfluorescent tautomeric form. This process is influenced by solvation effects in different media (Bardez et al., 1997).

Sensing Properties for Metal Ions and Anions

This compound is used extensively in developing fluorescent chemosensors for various metal ions and anions due to its excellent properties for complex formation with different metal ions. It plays a key role in metallo-supramolecular chemistry for recognition and quantitative investigation of cations (Rohini et al., 2020).

Corrosion Detection Applications

In industrial applications, this compound has been successfully used as a fluorescent indicator for detecting corrosion. It shows a fluorescence turn-on mechanism upon forming a chelate with Fe2+/Fe3+ ions, indicative of anodic reactions, making it a valuable tool for in situ corrosion detection (Roshan et al., 2018).

Metallosupramolecular Chemistry

This compound is a versatile ligand in coordination chemistry, finding renewed interest in synthetic coordination chemistry for creating new supramolecular sensors and emitting devices (Albrecht et al., 2008).

Safety and Hazards

8-Fluoro-4-hydroxyquinoline is classified as harmful if swallowed and causes serious eye damage . Safety precautions include wearing protective gloves, clothing, eye protection, and face protection . In case of contact with eyes, rinse cautiously with water for several minutes .

Future Directions

Compounds containing the 8-hydroxyquinoline moiety, such as 8-Fluoro-4-hydroxyquinoline, have significant therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds . Several compounds described in the literature could act as leads for the development of drugs against numerous diseases, including cancer .

Properties

IUPAC Name

8-fluoro-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNO/c10-7-3-1-2-6-8(12)4-5-11-9(6)7/h1-5H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTELWJVKZKSAQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)NC=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50978907
Record name 8-Fluoroquinolin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50978907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63010-71-9
Record name 8-Fluoroquinolin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50978907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-fluoroquinolin-4-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.